

Analytical Standards for Pioglitazone N-Oxide: Application Notes and Protocols

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Compound of Interest

Compound Name: **Pioglitazone N-Oxide**

Cat. No.: **B021357**

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Introduction

Pioglitazone N-Oxide is a significant metabolite and a potential degradation impurity of Pioglitazone, an oral anti-hyperglycemic agent used in the treatment of type 2 diabetes.^[1] As a critical quality attribute, the accurate identification and quantification of **Pioglitazone N-Oxide** are essential for ensuring the safety and efficacy of Pioglitazone drug products. These application notes provide detailed protocols for the analysis of **Pioglitazone N-Oxide** using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of Pioglitazone N-Oxide Analytical Standard

A summary of the key physicochemical properties of the **Pioglitazone N-Oxide** analytical standard is presented in the table below.

Property	Value	Reference
Chemical Name	5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione	[2]
CAS Number	145350-09-0	[2]
Molecular Formula	C ₁₉ H ₂₀ N ₂ O ₄ S	[2]
Molecular Weight	372.44 g/mol	[2]
Appearance	White to off-white solid	-
Solubility	Soluble in methanol, acetonitrile, and DMSO	-
Storage	Store at 2-8°C in a dry, dark place	-

Application Note 1: Quantification of Pioglitazone N-Oxide by RP-HPLC with UV Detection

This method is suitable for the quantification of **Pioglitazone N-Oxide** in bulk drug substances and pharmaceutical dosage forms as a related substance.

Experimental Protocol

1. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

2. Chemicals and Reagents:

- **Pioglitazone N-Oxide** reference standard
- Pioglitazone reference standard
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Triethylamine (AR grade)
- Phosphoric acid (AR grade)
- Water (HPLC grade)

3. Chromatographic Conditions:

Parameter	Condition
Column	Symmetry C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	0.1% w/v Triethylamine in water, pH adjusted to 2.5 with phosphoric acid
Mobile Phase B	Acetonitrile and Methanol (premixed)
Gradient Elution	As per method for related substances
Flow Rate	1.0 mL/min
Column Temperature	Ambient
Detection Wavelength	225 nm
Injection Volume	10 µL

4. Preparation of Solutions:

- Diluent: A mixture of water and acetonitrile (1:1 v/v).
- Standard Stock Solution (**Pioglitazone N-Oxide**): Accurately weigh and dissolve an appropriate amount of **Pioglitazone N-Oxide** reference standard in the diluent to obtain a concentration of 100 µg/mL.
- System Suitability Solution: Prepare a solution containing 10 µg/mL of **Pioglitazone N-Oxide** and 10 µg/mL of Pioglitazone in the diluent.

- Sample Solution: Accurately weigh and dissolve the sample containing Pioglitazone in the diluent to obtain a final concentration of approximately 1 mg/mL of Pioglitazone.

5. System Suitability:

Inject the system suitability solution. The resolution between Pioglitazone and **Pioglitazone N-Oxide** peaks should be not less than 2.0. The tailing factor for the **Pioglitazone N-Oxide** peak should be not more than 2.0.

6. Analysis Procedure:

Inject the blank (diluent), standard solution, and sample solution into the chromatograph, and record the chromatograms. Calculate the amount of **Pioglitazone N-Oxide** in the sample using the external standard method.

Method Validation Summary (Illustrative Data)

Parameter	Result
Linearity Range	0.05 - 1.5 µg/mL
Correlation Coefficient (r^2)	> 0.999
LOD	0.015 µg/mL
LOQ	0.05 µg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%

Experimental Workflow for HPLC Analysis



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Caption: Workflow for the HPLC analysis of **Pioglitazone N-Oxide**.

Application Note 2: Identification and Quantification of Pioglitazone N-Oxide by LC-MS/MS

This method is highly sensitive and selective, making it ideal for the analysis of **Pioglitazone N-Oxide** in biological matrices and for forced degradation studies.

Experimental Protocol

1. Instrumentation:

- Liquid Chromatography system coupled with a tandem Mass Spectrometer (LC-MS/MS).

2. Chemicals and Reagents:

- **Pioglitazone N-Oxide** reference standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

3. Chromatographic Conditions:

Parameter	Condition
Column	Zorbax Bonus RP18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A	0.05% Trifluoroacetic acid in water
Mobile Phase B	0.05% Trifluoroacetic acid in acetonitrile
Gradient Elution	T/%B: 0/10, 12/62, 16/65, 17/10[2]
Flow Rate	1.0 mL/min[2]
Column Temperature	40°C
Injection Volume	5 µL

4. Mass Spectrometric Conditions:

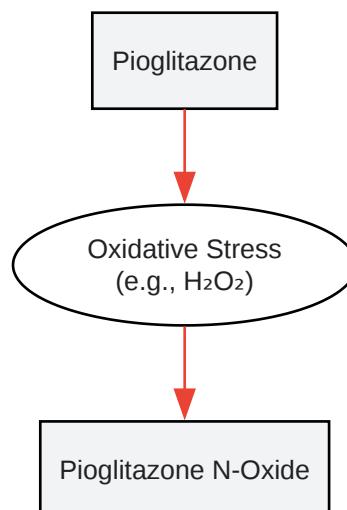
Parameter	Condition
Ion Source	Electrospray Ionization (ESI)
Polarity	Positive
Ion Spray Voltage	4500 V[2]
Temperature	500°C
Nebulizer Gas	8.00 psi[2]
Curtain Gas	8.00 psi[2]
Declustering Potential	70 V[2]
Entrance Potential	10 V[2]
Collision Gas	Nitrogen
MRM Transition	m/z 373.1 -> [Product Ion] (To be determined by infusion)

5. Preparation of Solutions:

- Diluent: A mixture of water and acetonitrile (1:1 v/v).
- Standard Stock Solution: Prepare a 1 mg/mL stock solution of **Pioglitazone N-Oxide** in methanol. Further dilute with the diluent to prepare working standards.
- Sample Preparation (from Forced Degradation Study): Pioglitazone hydrochloride is subjected to oxidative stress (e.g., with H₂O₂).[1] The resulting solution is then diluted with the diluent for analysis.

Forced Degradation Pathway

Pioglitazone can undergo oxidation to form **Pioglitazone N-Oxide**, particularly at the pyridine nitrogen. This is a common degradation pathway observed under oxidative stress conditions.[1]



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Caption: Formation of **Pioglitazone N-Oxide** via oxidative degradation.

Data Presentation: LC-MS/MS Method Validation (Illustrative)

Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r ²)	> 0.998
LOD	0.03 ng/mL
LOQ	0.1 ng/mL
Matrix Effect	Monitored and compensated using an internal standard
Recovery	85 - 115%

Conclusion

The provided HPLC and LC-MS/MS methods offer robust and reliable approaches for the analysis of **Pioglitazone N-Oxide**. The HPLC method is well-suited for routine quality control testing, while the LC-MS/MS method provides the high sensitivity and selectivity required for trace-level quantification in complex matrices and for definitive identification in degradation

studies. Proper validation of these methods in accordance with ICH guidelines is crucial before implementation.

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References

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